REACTION_SMILES
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[CH2:38]([N:39]([CH2:40][CH3:41])[CH2:42][CH3:43])[CH3:44].[CH2:45]([Cl:46])[Cl:47].[CH3:4][O:5][c:6]1[cH:7][c:8]([NH:18][c:19]2[s:20][c:21]3[c:26]([n:27]2)[CH2:25][CH2:24][NH:23][CH2:22]3)[cH:9][cH:10][c:11]1-[n:12]1[cH:13][n:14][c:15]([CH3:17])[cH:16]1.[ClH:1].[ClH:2].[ClH:3].[F:28][c:29]1[cH:30][cH:31][c:32]([C:33](=[O:34])[Cl:35])[cH:36][cH:37]1>>[CH3:4][O:5][c:6]1[cH:7][c:8]([NH:18][c:19]2[s:20][c:21]3[c:26]([n:27]2)[CH2:25][CH2:24][N:23]([C:33]([c:32]2[cH:31][cH:30][c:29]([F:28])[cH:37][cH:36]2)=[O:34])[CH2:22]3)[cH:9][cH:10][c:11]1-[n:12]1[cH:13][n:14][c:15]([CH3:17])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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COc1cc(Nc2nc3c(s2)CNCC3)ccc1-n1cnc(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COc1cc(Nc2nc3c(s2)CNCC3)ccc1-n1cnc(C)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(F)cc1
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Name
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Type
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product
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Smiles
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COc1cc(Nc2nc3c(s2)CN(C(=O)c2ccc(F)cc2)CC3)ccc1-n1cnc(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |